Henicosan-11-ol

Description

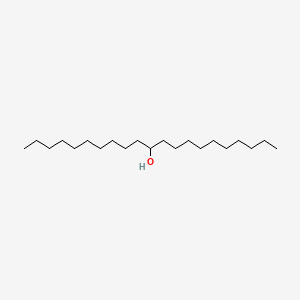

Structure

2D Structure

Properties

IUPAC Name |

henicosan-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNCKKYOXRHQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187470 | |

| Record name | Henicosan-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3381-26-8 | |

| Record name | 11-Heneicosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3381-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Henicosan-11-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Heneicosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Henicosan-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosan-11-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Henicosan-11-ol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henicosan-11-ol is a long-chain secondary fatty alcohol with the chemical formula C₂₁H₄₄O. As a member of the fatty alcohol family, it holds potential for various applications in research and industry, including as a surfactant, emulsifier, or a specialty chemical intermediate. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and analysis. Due to a lack of specific research on the direct biological roles of this compound, this guide also presents a hypothetical signaling pathway to illustrate the potential biological interactions of long-chain secondary alcohols.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₄₄O | [1] |

| Molecular Weight | 312.58 g/mol | |

| IUPAC Name | This compound | [1] |

| CAS Number | 3381-26-8 | [1] |

| Physical Form | Solid | |

| Melting Point | 71-72 °C | [2] |

| Boiling Point | 370.3 ± 10.0 °C at 760 mmHg | |

| Density | 0.837 g/cm³ | |

| Solubility | Insoluble in water. Soluble in organic solvents. | |

| XLogP3-AA | 9.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established methods for similar long-chain secondary alcohols.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of symmetrical secondary alcohols like this compound is the Grignard reaction. This involves the reaction of an ester with a Grignard reagent. For this compound, decyl magnesium bromide can be reacted with an ester of undecanoic acid.

Materials:

-

Magnesium turnings

-

1-Bromodecane

-

Ethyl undecanoate

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 1-bromodecane in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated, which is evident by the formation of a cloudy solution and gentle refluxing. The mixture is stirred until most of the magnesium has reacted to form decylmagnesium bromide.

-

Reaction with Ester: The Grignard reagent is cooled in an ice bath. A solution of ethyl undecanoate in anhydrous diethyl ether is added dropwise to the Grignard reagent with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow, dropwise addition of dilute hydrochloric acid with cooling. This will protonate the alkoxide intermediate to form the alcohol and dissolve any unreacted magnesium. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., acetone, ethanol, or a mixture)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Small-scale solubility tests should be performed to find a suitable solvent or solvent pair.

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimum amount of the chosen hot solvent is added to dissolve the solid completely.

-

Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Filtration: The crystals are collected by vacuum filtration using a Buchner funnel. The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

-

Drying: The purified crystals are left to dry in the Buchner funnel under vacuum and can be further dried in a desiccator.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of fatty alcohols.

Instrumentation:

-

Gas chromatograph with a capillary column suitable for fatty alcohol analysis (e.g., a non-polar or medium-polarity column).

-

Mass spectrometer detector.

Procedure:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., hexane or dichloromethane). Derivatization to a trimethylsilyl (TMS) ether may be performed to improve volatility and peak shape.

-

Injection: A small volume of the sample is injected into the GC.

-

Separation: The components are separated on the GC column based on their boiling points and interactions with the stationary phase.

-

Detection: The separated components are detected by the mass spectrometer, which provides a mass spectrum for each component. The mass spectrum of this compound will show a molecular ion peak (or a peak corresponding to its TMS derivative) and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: A small amount of the solid this compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum is recorded. For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is expected, corresponding to the O-H stretching vibration of the alcohol group. A strong C-O stretching absorption will be observed in the 1000-1200 cm⁻¹ region. C-H stretching and bending vibrations will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Instrumentation:

-

NMR spectrometer.

Procedure:

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: The spectrum will show a multiplet corresponding to the proton on the carbon bearing the hydroxyl group (C11-H) at a characteristic chemical shift. The hydroxyl proton will appear as a singlet, which can be exchanged with D₂O. The long alkyl chains will give rise to a complex series of overlapping signals in the upfield region of the spectrum.

-

¹³C NMR Analysis: The spectrum will show a distinct signal for the carbon attached to the hydroxyl group (C-11) in the downfield region characteristic of alcohols. The other carbon atoms of the alkyl chains will appear in the upfield region.

Potential Biological Role: A Hypothetical Signaling Pathway

While specific biological activities of this compound are not well-documented, long-chain alcohols are known to play roles in various biological processes, including acting as signaling molecules or components of cell membranes. Based on the known functions of similar molecules, a hypothetical signaling pathway involving a long-chain secondary alcohol is presented below. This diagram illustrates a potential mechanism by which such a molecule could influence cellular activity, for instance, by interacting with a membrane-bound receptor and initiating an intracellular signaling cascade.

Caption: A hypothetical cell signaling pathway for this compound.

Conclusion

This technical guide provides a thorough compilation of the currently available chemical and physical data for this compound. The detailed experimental protocols for its synthesis, purification, and analysis offer a practical resource for researchers. While the specific biological functions of this compound remain an area for future investigation, the provided hypothetical signaling pathway serves as a conceptual framework for exploring the potential bioactivity of this and other long-chain secondary alcohols. Further research into the biological effects of this compound could unveil novel applications in drug development and other scientific fields.

References

Synthesis of Henicosan-11-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for Henicosan-11-ol, a long-chain secondary alcohol. The information presented is intended for a scientific audience and details plausible experimental protocols, data presentation in tabular format, and visual representations of the synthetic routes.

Introduction

This compound, a 21-carbon saturated secondary alcohol, holds potential interest in various fields, including materials science and as a precursor for the synthesis of more complex molecules in drug development. Its symmetrical structure, with two decyl chains attached to the hydroxyl-bearing carbon, allows for several strategic synthetic approaches. This guide will focus on two principal and well-established methods for its preparation: the Grignard reaction and the reduction of the corresponding ketone, Henicosan-11-one.

Synthetic Pathways

Two primary synthetic routes are detailed below, each offering distinct advantages and considerations for the laboratory synthesis of this compound.

Pathway 1: Grignard Reaction Synthesis

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it highly suitable for the synthesis of alcohols.[1][2][3] For the preparation of a symmetrical secondary alcohol such as this compound (di-n-decyl carbinol), the most direct Grignard approach involves the reaction of an n-decylmagnesium halide with an ester of formic acid, such as ethyl formate.[4][5] This method assembles the target molecule in a single key step from readily available precursors.

-

Preparation of n-Decylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromodecane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Ethyl Formate: The Grignard reagent solution is cooled in an ice bath. A solution of ethyl formate (0.5 equivalents) in anhydrous diethyl ether is added dropwise with vigorous stirring. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Pathway 2: Reduction of Henicosan-11-one

An alternative and equally viable pathway involves the reduction of the corresponding ketone, Henicosan-11-one. This two-step approach first requires the synthesis of the ketone, followed by its reduction to the secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

-

Synthesis of Henicosan-11-one: A plausible route to Henicosan-11-one involves the reaction of an acid chloride with an organocadmium reagent. n-Decanoyl chloride can be reacted with di-n-decylcadmium (prepared from n-decylmagnesium bromide and cadmium chloride) in an anhydrous solvent like benzene or toluene. The reaction mixture is typically refluxed, followed by an acidic workup to isolate the ketone. Purification is achieved through distillation or column chromatography.

-

Reduction to this compound: Henicosan-11-one (1.0 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride (1.1 equivalents) is added portion-wise with stirring at 0 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative parameters for the two proposed synthesis pathways. The values for yield are typical for these types of reactions and may vary based on experimental conditions and scale.

| Parameter | Pathway 1: Grignard Reaction | Pathway 2: Ketone Reduction |

| Starting Materials | 1-Bromodecane, Magnesium, Ethyl Formate | Decanoyl Chloride, Di-n-decylcadmium, NaBH₄ |

| Key Intermediate | n-Decylmagnesium Bromide | Henicosan-11-one |

| Typical Yield | 60-75% | 85-95% (for the reduction step) |

| Purity (after purification) | >98% | >98% |

| Primary Purification Method | Column Chromatography / Recrystallization | Recrystallization / Column Chromatography |

Conclusion

Both the Grignard reaction and the reduction of Henicosan-11-one represent effective and reliable methods for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. The Grignard synthesis offers a more convergent approach, while the ketone reduction pathway provides a robust and often high-yielding final step. Both methods can be adapted and optimized to produce high-purity this compound for further research and development applications.

References

- 1. Show two ways you could synthesize each of the following secondar... | Study Prep in Pearson+ [pearson.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. Grignard Reagents Transform Esters into Alcohols | Ambeed [ambeed.com]

- 5. quora.com [quora.com]

Henicosan-11-ol: A Technical Overview of Its Discovery, Natural Occurrence, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Henicosan-11-ol, a C21 long-chain secondary fatty alcohol, remains a molecule of scientific interest. Unlike its well-documented primary alcohol isomer, Henicosan-1-ol, which is prevalent in the plant kingdom, the natural origins and discovery of this compound are not well-documented in publicly available scientific literature. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its chemical properties and a detailed protocol for its chemical synthesis. Due to the scarcity of data on its natural sources and biological activity, this document highlights the existing knowledge gaps and provides a framework for future research.

Discovery and Natural Sources: An Enigmatic Status

Extensive searches of scientific databases reveal a significant lack of information regarding the initial discovery and natural occurrence of this compound. While its chemical structure and properties are cataloged in chemical databases such as PubChem[1], there are no definitive reports of its isolation from a natural source.

This is in stark contrast to its structural isomer, Henicosan-1-ol , a primary fatty alcohol that has been identified in a variety of plant species. Notable natural sources of Henicosan-1-ol include:

-

Tomato (Solanum lycopersicum)

-

Napa Cabbage (Brassica rapa subsp. pekinensis)

-

Stinking Willie (Jacobaea vulgaris)

-

Wheat (Triticum aestivum) [2]

The well-documented presence of Henicosan-1-ol in the plant kingdom suggests that biosynthetic pathways for C21 fatty alcohols exist in nature. However, the specific enzymatic machinery required for the production of the secondary alcohol isomer, this compound, has not been elucidated. The absence of its reporting as a natural product may suggest its rarity in nature or that it has yet to be identified in complex biological matrices.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are primarily derived from computational models and are available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₂₁H₄₄O | PubChem[1] |

| Molecular Weight | 312.58 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 3381-26-8 | PubChem |

| Appearance | White solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water (predicted) |

Experimental Protocols: Chemical Synthesis

Given the lack of documented isolation from natural sources, chemical synthesis is the primary method to obtain this compound for research purposes. A standard and effective method for the synthesis of secondary alcohols is the Grignard reaction. The following protocol outlines the synthesis of this compound from undecanal and decylmagnesium bromide.

3.1. Synthesis of this compound via Grignard Reaction

This protocol is based on the general principles of the Grignard reaction for the formation of secondary alcohols.

Materials:

-

Magnesium turnings

-

1-Bromodecane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Undecanal

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Grignard Reagent (Decylmagnesium bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 1-bromodecane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromodecane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Undecanal:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve undecanal in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the undecanal solution dropwise to the stirred Grignard reagent solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient system.

-

3.2. Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

Mandatory Visualizations

4.1. Synthetic Workflow of this compound

The following diagram illustrates the key steps in the chemical synthesis of this compound via the Grignard reaction.

Caption: Synthetic workflow for this compound.

Potential Research Directions

The significant lack of information on the natural occurrence and biological activity of this compound presents several opportunities for future research:

-

Screening of Natural Sources: Targeted screening of a wide range of plant, microbial, and marine organisms for the presence of this compound using advanced analytical techniques like GC-MS and LC-MS.

-

Biosynthetic Pathway Elucidation: If found in a natural source, investigation of the enzymatic pathways responsible for its synthesis.

-

Pharmacological Evaluation: Synthesis of this compound to enable the systematic evaluation of its biological activities, including potential antimicrobial, anti-inflammatory, or cytotoxic effects.

Conclusion

This compound remains a largely unexplored long-chain secondary fatty alcohol. While its chemical synthesis is achievable through established methods like the Grignard reaction, its presence in nature is yet to be confirmed. This technical guide summarizes the current state of knowledge and provides a detailed synthetic protocol to facilitate further investigation into the properties and potential applications of this molecule. Future research efforts are needed to uncover its natural sources and elucidate any biological functions it may possess, which could open new avenues in drug discovery and development.

References

Henicosan-11-ol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Henicosan-11-ol. Due to the limited publicly available data on the specific biological activities and mechanisms of action of this long-chain fatty alcohol, this document focuses on its fundamental characteristics. A conceptual workflow for the investigation of such a compound within a drug discovery framework is also presented.

Chemical Identity and Properties

This compound is a secondary fatty alcohol characterized by a 21-carbon chain with a hydroxyl group at the 11th position.[1] Its chemical identity and key physicochemical properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 3381-26-8 | [1][2] |

| Molecular Formula | C21H44O | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 11-Heneicosanol, Di-n-decyl carbinol |

| Physicochemical Property | Value | Source |

| Molecular Weight | 312.58 g/mol | |

| Molecular Weight (Computed) | 312.6 g/mol | |

| Exact Mass | 312.339216023 Da (Computed) | |

| logPoct/wat (Octanol/Water Partition Coefficient) | 7.409 (Calculated) | |

| Normal Boiling Point | 771.62 K (Calculated) | |

| Normal Melting Point | 372.25 K (Calculated) | |

| Enthalpy of Vaporization (ΔvapH°) | 78.63 kJ/mol (Calculated) | |

| Enthalpy of Fusion (ΔfusH°) | 50.71 kJ/mol (Calculated) |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical identity. The following spectral information for this compound is available in public repositories:

| Spectroscopic Technique | Availability | Source/Reference |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum available. | NIST WebBook |

| Infrared (IR) Spectroscopy | IR spectrum available. | NIST WebBook, PubChem |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Data not readily available in public repositories. |

Experimental Protocol: Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

While specific experimental parameters for this compound are not detailed, a general protocol for obtaining an ATR-IR spectrum for a solid sample is as follows:

-

Instrument Preparation: The Bruker Tensor 27 FT-IR spectrometer, or a similar instrument, is purged with dry air or nitrogen to minimize atmospheric interference (e.g., water vapor and carbon dioxide). A background spectrum is collected.

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., DuraSamplIR II).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is baseline-corrected and may be normalized for comparison.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific, in-depth research on the biological activities, signaling pathways, and therapeutic applications of this compound in the public domain. Long-chain fatty alcohols, as a class of molecules, are known to have diverse biological functions, including roles in membrane structure, energy storage, and cell signaling. Further research is required to determine if this compound possesses any significant pharmacological properties.

Conceptual Experimental Workflow

The following diagram illustrates a hypothetical workflow for the initial screening and characterization of a novel fatty alcohol, such as this compound, within a drug discovery context. This workflow provides a logical progression from initial compound identification to more detailed biological investigation.

Caption: Conceptual workflow for the screening and characterization of a novel fatty alcohol.

This generalized workflow highlights the necessary steps to systematically evaluate a compound like this compound for its potential as a therapeutic agent. Each phase involves a series of detailed experimental protocols that would need to be developed and optimized.

References

The Biological Frontier of Long-Chain Fatty Alcohols: A Technical Guide to Their Activities and Mechanisms

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activities of Long-Chain Fatty alcohols.

Long-chain fatty alcohols, once relegated to the category of simple structural lipids, are emerging as potent bioactive molecules with a diverse range of physiological effects. This technical guide delves into the core biological activities of these aliphatic compounds, offering a detailed overview of their antimicrobial and anti-inflammatory properties, the signaling pathways they modulate, and the experimental methodologies used to elucidate these functions. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, providing the foundational knowledge and technical details necessary to advance the study and application of these promising molecules.

Antimicrobial Properties of Long-Chain Fatty Alcohols

Long-chain fatty alcohols exhibit significant antimicrobial activity, primarily by disrupting the cellular membranes of microorganisms. The efficacy of this disruption is closely tied to the length of the carbon chain.

Quantitative Antimicrobial Data

The antimicrobial potency of long-chain fatty alcohols is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for a range of 1-alkanols against common pathogens.

Table 1: Comparative Antimicrobial Activity of 1-Alkanols against Staphylococcus aureus [1]

| Fatty Alcohol | Common Name | Carbon Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| 1-Octanol | Capryl Alcohol | 8 | >1024 | >1024 |

| 1-Nonanol | Nonyl Alcohol | 9 | 256 | 512 |

| 1-Decanol | Decyl Alcohol | 10 | 128 | 256 |

| 1-Undecanol | Undecyl Alcohol | 11 | 64 | 128 |

| 1-Dodecanol | Lauryl Alcohol | 12 | 32 | 128 |

| 1-Tridecanol | 13 | 32 | 128 |

Table 2: Antimicrobial Activity of 1-Alkanols against Mycobacteria [2][3]

| Fatty Alcohol | Carbon Chain Length | MIC against M. smegmatis (mM) | MIC against M. tuberculosis (mM) |

| 1-Heptanol | 7 | 1.6 | 1.6 |

| 1-Octanol | 8 | 0.8 | 0.8 |

| 1-Nonanol | 9 | 0.4 | 0.8 |

| 1-Decanol | 10 | 0.4 | 0.4 |

| 1-Undecanol | 11 | >1.6 | >1.6 |

| 1-Dodecanol | 12 | >1.6 | >1.6 |

| 1-Tridecanol | 13 | >1.6 | >1.6 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth dilution method for determining the MIC of long-chain fatty alcohols against bacterial strains.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus, Mycobacterium smegmatis)

-

Appropriate broth medium (e.g., Tryptic Soy Broth for S. aureus, Middlebrook 7H9 for M. smegmatis)

-

Long-chain fatty alcohol test compounds

-

Solvent for dissolving fatty alcohols (e.g., ethanol)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Fatty Alcohol Solutions: Dissolve the fatty alcohols in a suitable solvent to create a stock solution. Further dilute with the broth medium to achieve a range of test concentrations.

-

Bacterial Inoculum Preparation: Culture the bacteria overnight. Dilute the culture to achieve a standardized concentration (e.g., approximately 10^4 colony-forming units/ml).[4]

-

Microtiter Plate Setup: Dispense the diluted bacterial inoculum into the wells of a 96-well plate.

-

Addition of Test Compounds: Add the various concentrations of the fatty alcohol solutions to the wells. Include a positive control (bacteria with no fatty alcohol) and a negative control (broth medium only).

-

Incubation: Incubate the microtiter plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 24-48 hours.[2]

-

MIC Determination: The MIC is defined as the lowest concentration of the fatty alcohol at which there is no visible growth of the bacteria.

Anti-Inflammatory Activities of Long-Chain Fatty Alcohols

Long-chain fatty alcohols have demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Modulation of Inflammatory Signaling Pathways

A proposed mechanism for the anti-inflammatory action of long-chain fatty alcohols involves the interference with the Toll-Like Receptor 4 (TLR4) signaling cascade. This pathway is a critical component of the innate immune response to bacterial endotoxins like lipopolysaccharide (LPS).

Caption: Hypothetical TLR4 signaling pathway and potential points of inhibition by long-chain fatty alcohols.

Quantitative Anti-Inflammatory Data

The anti-inflammatory activity of long-chain fatty alcohols has been quantified by measuring the inhibition of various pro-inflammatory markers. It is important to note that much of the available quantitative data comes from studies on complex mixtures of fatty alcohols, such as those derived from natural oils.

Table 3: Anti-Inflammatory Activity of Long-Chain Fatty Alcohol (LCFA) Mixtures

| Source of LCFA Mixture | Assay | Endpoint | IC50 Value | Reference |

| Pomace Olive Oil | Nitric Oxide Production in LPS-stimulated RAW 246.7 macrophages | Nitrite concentration | 53.4 µg/ml | |

| Pomace Olive Oil | Phospholipase A2 (PLA2) Activity | Eicosanoid release | 6.2 µg/ml | |

| Evening Primrose Oil | Nitric Oxide Production in LPS-stimulated murine peritoneal macrophages | Nitrite concentration | Dose-dependent decrease | |

| Evening Primrose Oil | PLA2 and Thromboxane B2 (TXB2) Release | Eicosanoid concentration | Significant inhibition |

Experimental Protocols for Assessing Anti-Inflammatory Activity

This protocol details the measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS)

-

Long-chain fatty alcohol test compounds

-

Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite standard

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of the long-chain fatty alcohol test compounds for a specified period (e.g., 2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 5 µg/mL) and incubate for 24 hours to induce NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess Reagent in a new 96-well plate and incubate at room temperature.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a spectrophotometer.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This in vitro assay assesses anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

Materials:

-

Bovine Serum Albumin (BSA), 0.2% w/v solution

-

Tris-HCl buffer (pH 6.8)

-

Long-chain fatty alcohol test compounds

-

Reference anti-inflammatory drug (e.g., diclofenac sodium)

-

Water bath or incubator

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a test tube, mix the test compound at various concentrations with the BSA solution.

-

Incubation: Incubate the mixture at 37°C for 15-20 minutes.

-

Heat Denaturation: Heat the mixture in a water bath at 70°C for 5 minutes to induce denaturation.

-

Cooling: Cool the samples to room temperature.

-

Measurement: Measure the turbidity, which is indicative of protein denaturation, by reading the absorbance at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100.

Analytical Methodologies

Accurate characterization and quantification of long-chain fatty alcohols are crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Experimental Protocol: GC-MS Analysis of Long-Chain Fatty Alcohols

Due to their low volatility, long-chain fatty alcohols typically require derivatization prior to GC-MS analysis.

Caption: Generalized workflow for the GC-MS analysis of long-chain fatty alcohols.

Materials:

-

Sample containing long-chain fatty alcohols

-

Organic solvents (e.g., hexane, isopropanol)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Anhydrous pyridine

-

GC-MS system with a suitable capillary column

Procedure:

-

Extraction: Extract the fatty alcohols from the sample matrix using a suitable organic solvent.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

-

Derivatization: Re-dissolve the dried extract in a solvent like anhydrous pyridine and add the derivatizing agent (e.g., BSTFA). Heat the mixture (e.g., at 60°C for 30 minutes) to convert the hydroxyl groups to more volatile trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

-

Injector Temperature: 280-300°C

-

Oven Temperature Program: An initial temperature of 150°C, ramped up to 300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Data Analysis: Identify the fatty alcohol derivatives based on their retention times and mass spectra. Quantify by comparing the peak areas to those of known standards.

Conclusion and Future Directions

Long-chain fatty alcohols represent a class of molecules with significant, yet not fully explored, biological activities. Their demonstrated antimicrobial and anti-inflammatory properties, coupled with their favorable safety profile, make them attractive candidates for further investigation in the fields of pharmaceuticals, nutraceuticals, and cosmetics.

Future research should focus on:

-

Elucidating the precise molecular targets and mechanisms of action for their anti-inflammatory effects.

-

Conducting comprehensive structure-activity relationship studies to identify the optimal chain length and saturation for specific biological activities.

-

Evaluating the in vivo efficacy and safety of purified long-chain fatty alcohols in relevant disease models.

This technical guide provides a solid foundation for researchers and developers to build upon, fostering innovation and accelerating the translation of these versatile molecules from the laboratory to practical applications.

References

- 1. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Potential Endocrine Disrupting Effects of Henicosan-11-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Henicosan-11-ol, a long-chain secondary fatty alcohol, has been identified as a potential endocrine disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current state of knowledge regarding its potential to interfere with the endocrine system. Due to a lack of specific experimental data on this compound, this document outlines the necessary experimental protocols to assess its potential effects on key endocrine pathways, including estrogenic, androgenic, thyroid, and steroidogenic activities. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals in designing and conducting studies to evaluate the endocrine disrupting potential of this compound and similar long-chain alcohols.

Introduction

Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action.[1] Concerns over the potential health effects of EDCs have grown, as they have been linked to a variety of adverse outcomes, including reproductive disorders, metabolic diseases, and certain cancers.[2][3] this compound (CAS No. 3381-26-8) is a 21-carbon secondary fatty alcohol that has been flagged as a potential EDC by the NORMAN Suspect List Exchange and the Partnership for the Assessment of Risk from Chemicals (PARC).[4] However, to date, there is a significant gap in the scientific literature regarding specific experimental evidence of its endocrine disrupting properties.

This whitepaper aims to:

-

Summarize the current, limited toxicological information for this compound.

-

Provide detailed experimental protocols for assessing its potential endocrine disrupting effects.

-

Present visual workflows and signaling pathways relevant to endocrine disruption testing.

Current Toxicological Profile of this compound

Currently, there is a paucity of specific toxicological data for this compound, particularly concerning its potential for endocrine disruption. General assessments of long-chain alcohols suggest they exhibit low acute and repeat-dose toxicity, with no clear evidence of reproductive or developmental toxicity.[5] However, these general statements do not preclude specific endocrine-disrupting activities that may not be captured in standard toxicity tests.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 3381-26-8 | |

| Molecular Formula | C21H44O | |

| Molecular Weight | 312.58 g/mol | |

| Physical Form | Solid | |

| Melting Point | 71-72 °C |

Recommended Experimental Protocols for Endocrine Disruption Assessment

To thoroughly evaluate the potential endocrine disrupting effects of this compound, a battery of in vitro and in vivo assays is recommended. The following sections detail the methodologies for key experimental protocols.

Estrogen Receptor (ER) Binding and Transcriptional Activation Assays

These assays are crucial to determine if this compound can mimic or block the effects of estrogen by interacting with estrogen receptors (ERα and ERβ).

Objective: To determine the ability of this compound to bind to the estrogen receptor.

Methodology:

-

Preparation of ER: Recombinant human ERα or ERβ is used.

-

Ligand Incubation: A constant concentration of a radiolabeled estrogen (e.g., [3H]-17β-estradiol) is incubated with the ER in the presence of increasing concentrations of this compound.

-

Separation of Bound and Unbound Ligand: The mixture is incubated to allow for competitive binding. Unbound ligand is removed by methods such as dextran-coated charcoal or size-exclusion chromatography.

-

Quantification: The amount of radiolabeled estrogen bound to the receptor is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is calculated.

Objective: To assess the ability of this compound to activate the estrogen receptor and induce gene expression.

Methodology:

-

Yeast Strain: A recombinant strain of Saccharomyces cerevisiae containing the human estrogen receptor (hER) and an estrogen-responsive element (ERE) linked to a reporter gene (e.g., lacZ for β-galactosidase) is used.

-

Exposure: The yeast cells are cultured in a medium containing various concentrations of this compound. 17β-estradiol is used as a positive control.

-

Incubation: The cultures are incubated to allow for potential activation of the ER and subsequent expression of the reporter gene.

-

Enzyme Assay: The activity of the reporter enzyme (e.g., β-galactosidase) is measured colorimetrically.

-

Data Analysis: A dose-response curve is generated, and the effective concentration that causes 50% of the maximal response (EC50) is determined.

Androgen Receptor (AR) Binding and Transcriptional Activation Assays

These assays are designed to determine if this compound can interfere with the action of androgens.

Objective: To determine the ability of this compound to bind to the androgen receptor.

Methodology: The protocol is analogous to the ER binding assay, but uses a recombinant androgen receptor and a radiolabeled androgen (e.g., [3H]-dihydrotestosterone).

Objective: To assess the ability of this compound to activate or inhibit the androgen receptor.

Methodology:

-

Cell Line: A mammalian cell line (e.g., HeLa or PC3) is transiently or stably transfected with a plasmid containing the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

-

Exposure: The cells are exposed to various concentrations of this compound in the presence (for anti-androgenic assessment) or absence (for androgenic assessment) of a known androgen like testosterone.

-

Incubation and Lysis: After incubation, the cells are lysed to release the reporter enzyme.

-

Reporter Assay: The activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: Dose-response curves are generated to determine EC50 (for agonistic activity) or IC50 (for antagonistic activity).

H295R Steroidogenesis Assay

Objective: To evaluate the effect of this compound on the production of steroid hormones.

Methodology:

-

Cell Line: The human adrenocortical carcinoma cell line H295R is used as it expresses most of the key enzymes involved in steroidogenesis.

-

Exposure: H295R cells are exposed to a range of concentrations of this compound for a defined period (e.g., 48 hours).

-

Hormone Extraction: After exposure, the culture medium is collected, and steroid hormones are extracted.

-

Hormone Quantification: The concentrations of key steroid hormones (e.g., progesterone, testosterone, estradiol, cortisol) are quantified using methods such as liquid chromatography-mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: Changes in the levels of secreted hormones are analyzed to identify any alterations in the steroidogenic pathway.

Thyroid Hormone System Assays

Objective: To assess the potential of this compound to disrupt thyroid hormone synthesis and metabolism.

Methodology:

-

Thyroperoxidase (TPO) Inhibition Assay: This in vitro assay measures the inhibition of the TPO enzyme, which is critical for thyroid hormone synthesis.

-

Transthyretin (TTR) Binding Assay: This assay evaluates the ability of this compound to displace thyroxine (T4) from its transport protein, transthyretin.

-

In Vivo Rodent Studies: An in vivo study, such as a 28-day repeated dose study in rats, can be conducted. Serum levels of thyroid-stimulating hormone (TSH), total and free T4, and triiodothyronine (T3) are measured. Histopathological examination of the thyroid gland is also performed.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and key signaling pathways potentially affected by endocrine disruptors.

References

Solubility Profile of Henicosan-11-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Henicosan-11-ol, a long-chain secondary fatty alcohol. Understanding the solubility of this compound is critical for its application in various research and development settings, including drug formulation and delivery. This document outlines the theoretical solubility profile, details established experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Core Concept: Solubility of Long-Chain Alcohols

This compound (C₂₁H₄₄O) is characterized by a long, non-polar 21-carbon aliphatic chain and a single polar hydroxyl (-OH) group at the 11th position. This structure dictates its solubility behavior, adhering to the principle of "like dissolves like." The dominant non-polar hydrocarbon chain results in poor solubility in polar solvents and favorable solubility in non-polar organic solvents. While the hydroxyl group can participate in hydrogen bonding, its influence is significantly diminished by the extensive hydrophobic nature of the molecule.

Quantitative Solubility Data

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water (H₂O) | Polar Protic | Insoluble | The large non-polar alkyl chain cannot overcome the strong hydrogen bonding network of water. An estimated solubility for the isomeric henicosan-1-ol is extremely low, in the order of 0.0004757 mg/L at 25°C. |

| Methanol (CH₃OH) | Polar Protic | Slightly Soluble | The short alkyl chain of methanol provides some non-polar character, allowing for limited interaction with the long alkyl chain of this compound. |

| Ethanol (C₂H₅OH) | Polar Protic | Slightly Soluble | Similar to methanol, but the slightly longer carbon chain may offer marginally better solvation of the non-polar portion of the solute. |

| Acetone (C₃H₆O) | Polar Aprotic | Soluble | Acetone has a significant non-polar character alongside its polarity, making it a good solvent for long-chain alcohols. |

| Hexane (C₆H₁₄) | Non-polar | Soluble | As a non-polar solvent, hexane readily dissolves the long non-polar alkyl chain of this compound through van der Waals interactions. |

| Toluene (C₇H₈) | Non-polar | Soluble | The aromatic and non-polar nature of toluene makes it an effective solvent for long-chain hydrophobic compounds. |

| Diethyl Ether (C₄H₁₀O) | Slightly Polar | Soluble | Diethyl ether is a good solvent for many organic compounds, and its ability to act as a hydrogen bond acceptor along with its non-polar character facilitates dissolution. |

Experimental Protocols for Solubility Determination

For the precise quantification of this compound solubility, standardized experimental methods are necessary. The following protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for water solubility, and general laboratory procedures for organic solvents.[1][2][3]

Method 1: Flask Method (for solubilities > 10⁻² g/L)

This method is suitable for determining the solubility of this compound in most organic solvents where its solubility is expected to be relatively high.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (analytical grade)

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath or incubator

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a stoppered flask. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: The flask is placed in a constant temperature bath (e.g., 25 °C ± 0.5 °C) and stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can determine the minimum time required to achieve saturation.[1]

-

Phase Separation: After equilibration, stirring is stopped, and the solution is allowed to stand in the constant temperature bath for at least 24 hours to allow for the separation of undissolved solid.

-

Sampling: A sample of the supernatant is carefully withdrawn using a syringe.

-

Filtration: The sample is immediately filtered through a membrane filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved microcrystals.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method such as GC-MS or HPLC. A calibration curve with known concentrations of this compound in the same solvent should be prepared for accurate quantification.

-

Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Method 2: Column Elution Method (for solubilities < 10⁻² g/L)

This method is suitable for determining the very low solubility of this compound in water.[1]

Materials:

-

This compound (analytical grade)

-

Inert support material (e.g., glass beads, silica gel)

-

Chromatography column with a thermostat jacket

-

High-purity water

-

Peristaltic pump

-

Fraction collector

-

Analytical instrument for quantification (e.g., GC-MS with a suitable extraction procedure)

Procedure:

-

Column Preparation: The inert support material is coated with an excess of this compound. The coated support is then packed into the chromatography column.

-

Equilibration: The column is thermostated to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Elution: Water is pumped through the column at a slow, constant flow rate. The water becomes saturated with this compound as it passes through the column.

-

Fraction Collection: The eluate is collected in fractions using a fraction collector.

-

Quantification: The concentration of this compound in each fraction is determined. For very low concentrations, a pre-concentration step such as liquid-liquid extraction or solid-phase extraction may be necessary before analysis by GC-MS.

-

Plateau Determination: The solubility is determined from the concentration plateau reached in the collected fractions.

-

Replicates: The experiment should be repeated to ensure the reliability of the measurement.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of solubility using the flask method.

Caption: General workflow for determining the solubility of this compound using the flask method.

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to perform experimental validation to obtain precise quantitative data. The methodologies and principles outlined herein offer a robust framework for conducting such investigations.

References

An In-depth Technical Guide to the Thermal Properties of Henicosan-11-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Henicosan-11-ol (CAS: 3381-26-8), a secondary fatty alcohol. The document details its melting and boiling points, presents experimental methodologies for their determination, and includes a logical workflow for these experimental processes. This information is critical for professionals in research and drug development who require precise physicochemical data for formulation, synthesis, and stability studies.

Quantitative Data Summary

The thermal properties of this compound have been determined through both experimental and computational methods. The following table summarizes the available data for its melting and boiling points.

| Thermal Property | Value | Data Type |

| Melting Point | 67.5-76.5 °C | Experimental[1] |

| 71-72 °C | Experimental[2][3] | |

| Boiling Point | 370.3 ± 10.0 °C | Predicted[2][3] |

Experimental Protocols

While specific experimental reports detailing the determination of the above values for this compound are not publicly available, standard established methods for determining the melting and boiling points of organic compounds are applicable. The following are detailed protocols based on common laboratory techniques.

Melting Point Determination (Capillary Method)

This method is based on the visual observation of the phase transition from solid to liquid of a sample heated in a capillary tube.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface and finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

-

Approximate Melting Point Determination: A preliminary rapid heating is performed to get an approximate melting point range.

-

Accurate Melting Point Determination: A new sample is prepared and the apparatus is allowed to cool. The sample is then heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Mineral oil or other suitable heating bath liquid

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire for attachment

-

Bunsen burner or hot plate

Procedure:

-

Sample Preparation: Approximately 0.5 mL of this compound is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat-transfer arm is properly positioned for heating. The Thiele tube is heated gently at the side arm.

-

Observation: As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of the thermal properties of a chemical compound like this compound.

Caption: Workflow for Thermal Property Determination

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Henicosan-11-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henicosan-11-ol is a long-chain secondary fatty alcohol with the chemical formula C21H44O.[1] While its physical and chemical properties are documented, its biological activities and potential therapeutic applications remain largely unexplored. This document provides a comprehensive set of detailed protocols for the initial in vitro screening of this compound to elucidate its potential cytotoxic, anti-proliferative, and other biological effects.

The following protocols are designed as a starting point for researchers and may require optimization based on the specific cell lines and experimental goals. A tiered approach is recommended, beginning with general viability and proliferation assays before proceeding to more in-depth mechanistic studies.

Safety Precaution: this compound is reported to cause serious eye irritation.[1] Appropriate personal protective equipment, including safety glasses, should be worn at all times when handling this compound.

Data Presentation: Summarized Quantitative Data

Effective data organization is crucial for comparing the effects of this compound across different cell lines and assays. The following table provides a template for summarizing key quantitative data obtained from the described experimental protocols.

| Cell Line | Assay Type | Endpoint | IC50 / EC50 (µM) | Max Inhibition / Effect (%) | Notes |

| e.g., MCF-7 | MTT | Viability | Experimental Value | Experimental Value | 72h incubation |

| e.g., A549 | MTT | Viability | Experimental Value | Experimental Value | 72h incubation |

| e.g., HepG2 | BrdU | Proliferation | Experimental Value | Experimental Value | 48h incubation |

| e.g., PC-3 | Annexin V/PI | Apoptosis | Experimental Value | Experimental Value | 24h incubation |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.[2][3]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected cancer or normal cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Protocol 2: Cell Proliferation Assessment using BrdU Assay

This protocol describes the use of the 5-bromo-2'-deoxyuridine (BrdU) assay to measure DNA synthesis as an indicator of cell proliferation.

Materials:

-

This compound

-

DMSO

-

Selected cell lines

-

Complete cell culture medium

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody (conjugated to an enzyme like HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

-

-

BrdU Labeling:

-

After the desired incubation period with this compound (e.g., 24 or 48 hours), add BrdU labeling solution to each well.

-

Incubate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.

-

-

Cell Fixation and DNA Denaturation:

-

Remove the labeling medium and add the fixing/denaturing solution to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Antibody Incubation:

-

Remove the fixing/denaturing solution and wash the wells with PBS.

-

Add the anti-BrdU antibody conjugate to each well and incubate for 1-2 hours at room temperature.

-

-

Substrate Addition and Measurement:

-

Wash the wells to remove the unbound antibody.

-

Add the enzyme substrate and incubate until a color change is observed.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of proliferation for each concentration relative to the vehicle control.

-

Determine the IC50 value for the inhibition of proliferation.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the in vitro evaluation of this compound.

References

Applications of Henicosan-11-ol in Lipid Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henicosan-11-ol, a C21 secondary fatty alcohol, is a long-chain lipid molecule with emerging applications in lipid research. Its well-defined chemical structure and physical properties make it a valuable tool for investigating complex lipid metabolic pathways, developing analytical methods in lipidomics, and serving as a building block in the synthesis of novel lipid-based therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in various lipid research contexts.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research. The following table summarizes key data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₁H₄₄O | [1][2] |

| Molecular Weight | 312.58 g/mol | [1][2][3] |

| IUPAC Name | This compound | |

| CAS Number | 3381-26-8 | |

| Appearance | Solid | |

| Melting Point | 71-72 °C | |

| Boiling Point | 370.3 °C at 760 mmHg | |

| Density | 0.837 g/cm³ | |

| Solubility | Insoluble in water | |

| LogP (Octanol/Water) | 7.409 |

Application Note 1: this compound as an Internal Standard for Mass Spectrometry-Based Lipidomics

Background: Accurate quantification of lipid species by mass spectrometry (MS) is often challenged by variations in sample preparation, extraction efficiency, and instrument response. The use of an internal standard (IS) that is chemically similar to the analytes of interest but not naturally present in the sample can correct for these variations. This compound, due to its long alkyl chain and distinct mass, is an excellent candidate for use as an internal standard in the analysis of other long-chain alcohols, fatty acids, and related lipids, particularly in gas chromatography-mass spectrometry (GC-MS).

Principle: A known amount of this compound is added to each sample and calibration standard at the beginning of the sample preparation process. By comparing the peak area of the target analyte to the peak area of this compound, a response ratio is generated. This ratio is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples, thereby normalizing for experimental variability.

Advantages of this compound as an Internal Standard:

-

Chemical Similarity: Its long-chain aliphatic structure mimics that of many endogenous lipids.

-

Not Endogenously Abundant: this compound is not a common metabolite, reducing the risk of interference from the biological matrix.

-

Thermal Stability: It is stable under typical GC injection port temperatures.

-

Distinct Mass: Its molecular weight allows for clear separation and detection in MS analysis.

Experimental Protocol: Quantification of a Target Long-Chain Fatty Alcohol using this compound as an Internal Standard by GC-MS

1. Materials:

-

This compound (high purity, >98%)

-

Target long-chain fatty alcohol for quantification

-

Anhydrous sodium sulfate

-

Organic solvents (e.g., hexane, chloroform, methanol; HPLC or GC grade)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC vials with inserts

2. Preparation of Stock Solutions:

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the target long-chain fatty alcohol and dissolve it in 10 mL of hexane.

3. Preparation of Calibration Standards:

-

Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve a concentration range relevant to the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

To 100 µL of each calibration standard, add a fixed amount of the this compound internal standard stock solution (e.g., 10 µL of a 10 µg/mL working solution).

4. Sample Preparation:

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a standard method such as Folch or Bligh-Dyer extraction.

-

Internal Standard Spiking: Add the same fixed amount of the this compound internal standard working solution to the sample extract.

-

Evaporation and Derivatization: Evaporate the solvent under a stream of nitrogen. To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane. Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.

5. GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample or calibration standard into the GC-MS.

-

GC Conditions (example):